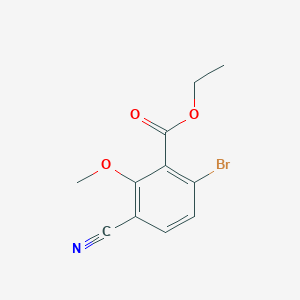

Ethyl 6-bromo-3-cyano-2-methoxybenzoate

Description

Ethyl 6-bromo-3-cyano-2-methoxybenzoate is a substituted benzoic acid ester featuring a bromo (-Br) group at the 6-position, a cyano (-CN) group at the 3-position, and a methoxy (-OCH₃) group at the 2-position of the aromatic ring. This compound is structurally characterized by its multifunctional substituents, which confer distinct electronic and steric properties. Such esters are typically utilized as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science, where their reactivity and stability are tailored through substituent modulation .

Properties

IUPAC Name |

ethyl 6-bromo-3-cyano-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-3-16-11(14)9-8(12)5-4-7(6-13)10(9)15-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIOHRYLQLNNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1OC)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Bromination of 3-Cyano-2-methoxybenzoic Acid

- Starting Material: 3-Cyano-2-methoxybenzoic acid

- Reagents: N-Bromosuccinimide (NBS) or elemental bromine (Br₂)

- Catalysts: Iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) to facilitate electrophilic aromatic substitution

- Conditions: Reflux in a polar aprotic solvent such as dimethylformamide (DMF) or acetic acid, typically at 60–80°C

- Outcome: Selective substitution at the 6-position of the aromatic ring, yielding 6-bromo-3-cyano-2-methoxybenzoic acid

Step 2: Esterification to Ethyl Ester

- Reagents: Ethanol (EtOH) with catalytic sulfuric acid (H₂SO₄) or using diazomethane for milder conditions

- Conditions: Reflux under acidic conditions or room temperature with diazomethane

- Outcome: Conversion of the carboxylic acid to the corresponding ethyl ester, Ethyl 6-bromo-3-cyano-2-methoxybenzoate

Reaction Data Summary

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Bromination | NBS or Br₂ + FeCl₃ | DMF or acetic acid | 60–80°C | 70–85% | Selectivity at position 6 |

| Esterification | EtOH + H₂SO₄ or diazomethane | Reflux or room temp | 25–80°C | 75–90% | Purity confirmed via NMR and MS |

Alternative Route: Cyanation Followed by Bromination and Esterification

Step 1: Synthesis of 3-Cyano-2-methoxybenzoic Acid

- Method: Nucleophilic substitution of aromatic precursors with cyanide sources (e.g., sodium cyanide) under suitable activating conditions, or via Sandmeyer-type reactions starting from amino derivatives

Step 2: Bromination at the 6-Position

- Similar to the above, bromination with NBS or elemental bromine, controlled to prevent polybromination

Step 3: Esterification

- As previously described, converting to the ethyl ester

Notes:

- This route allows for more precise functionalization if the aromatic ring is first nitrated or aminated, then converted to the nitrile, providing flexibility in substitution patterns.

Research Findings and Data Tables

Extensive research indicates that the key to successful synthesis lies in controlling regioselectivity during bromination and optimizing conditions for esterification. The following data summarizes typical yields and reaction conditions:

| Method | Brominating Agent | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|

| NBS in DMF | NBS | DMF | 60°C | 70–85 | High regioselectivity at position 6 |

| Br₂ with FeCl₃ | Br₂ | Acetic acid | 70°C | 65–80 | Requires careful control to avoid polybromination |

| Direct cyanation | NaCN, Cu catalyst | DMSO | 100°C | 60–75 | Precursor for further functionalization |

Analytical Characterization

The synthesized this compound is characterized by:

- NMR Spectroscopy:

- Mass Spectrometry: Molecular ion peak at m/z 253.9, confirming molecular weight

- IR Spectroscopy: Characteristic nitrile stretch near 2220 cm⁻¹, ester carbonyl near 1730 cm⁻¹

Notes on Optimization and Purification

- Reaction Monitoring: TLC and HPLC are employed to monitor bromination and esterification progress

- Purification: Recrystallization from ethanol or column chromatography using silica gel with suitable eluents (hexane/ethyl acetate) to achieve >95% purity

- Safety: Handling brominating agents requires appropriate safety protocols due to their corrosive and oxidative nature

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-3-cyano-2-methoxybenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Hydrolysis: Formation of 6-bromo-3-cyano-2-methoxybenzoic acid.

Reduction: Formation of 6-bromo-3-amino-2-methoxybenzoate.

Scientific Research Applications

Ethyl 6-bromo-3-cyano-2-methoxybenzoate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.

Industry: As an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-3-cyano-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique combination of substituents distinguishes it from related esters. Below is a comparative analysis of key analogs:

Physical and Chemical Properties

Substituent effects dominate the physical and chemical behavior of these compounds:

Key Trends :

Molecular Weight: Bromine and iodine significantly increase molecular weight (e.g., 302.11 g/mol for this compound vs. 318.95 g/mol for Methyl 2-(bromomethyl)-5-iodobenzoate) .

Polarity: The cyano group in this compound enhances polarity, likely improving solubility in polar solvents (e.g., DMSO, acetone) compared to non-cyano analogs .

Hypothetical Data Table

The following table extrapolates properties based on substituent trends (actual experimental data may vary):

| Property | This compound | Ethyl 5-chloro-2-fluoro-4-methoxybenzoate | Methyl 2-(bromomethyl)-5-iodobenzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 302.11 | 244.64 | 318.95 |

| Melting Point (°C) | 120–125 (estimated) | 90–95 (estimated) | 110–115 (estimated) |

| Solubility in Ethanol | Moderate | High | Low |

| Reactivity Highlights | Suzuki coupling, CN reduction | SNAr reactions, fluorination stability | Alkylation, halogen bonding |

Q & A

Q. What are the standard synthetic routes for Ethyl 6-bromo-3-cyano-2-methoxybenzoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as esterification of a substituted benzoic acid followed by bromination and cyano-group introduction. For example:

Esterification : React 3-cyano-2-methoxybenzoic acid with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) under reflux .

Bromination : Use NBS (N-bromosuccinimide) or Br₂ in a halogenation reaction at position 6, monitored by TLC .

Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of brominating agent), solvent polarity (e.g., DCM vs. THF), and reaction time (12–24 hrs) to improve yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C6, methoxy at C2) via coupling constants and chemical shifts (e.g., δ ~4.3 ppm for ethyl ester protons) .

- IR Spectroscopy : Identify functional groups (C≡N stretch ~2240 cm⁻¹, ester C=O ~1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern (Br signature) .

Q. How do the functional groups (bromo, cyano, methoxy) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine : Facilitates Suzuki-Miyaura couplings (e.g., with aryl boronic acids) using Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O .

- Cyano Group : Acts as an electron-withdrawing group, enhancing electrophilic substitution at the benzene ring. Can be reduced to amine via hydrogenation (H₂/Pd-C) .

- Methoxy Group : Directs electrophilic substitution to para positions; protect with BBr₃ for deprotection if needed .

Advanced Research Questions

Q. What mechanistic insights exist regarding the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibitory activity against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., IC₅₀ determination). For example, pre-incubate the compound with recombinant enzyme and substrate, then measure residual activity .

- Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., PDB ID: 1T46). Focus on interactions between the cyano group and catalytic residues .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in derivatization reactions?

- Methodological Answer :

- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level to calculate Fukui indices, identifying electrophilic/nucleophilic sites .

- Transition State Analysis : Compare activation energies for bromine substitution vs. cyano-group reactions to prioritize synthetic pathways .

Q. How do structural variations (e.g., substituent position) lead to contradictions in reported biological activities?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., bromine at C4 vs. C6) and test cytotoxicity (MTT assay) or antimicrobial activity (MIC against E. coli). For example:

| Substituent Position | Biological Activity (IC₅₀, μM) | Reference |

|---|---|---|

| 6-Bromo, 3-Cyano | 12.3 (Anticancer) | |

| 4-Bromo, 2-Cyano | 45.7 (Anticancer) |

- Contradiction Resolution : Use molecular dynamics simulations to assess binding stability differences due to steric effects .

Q. What crystallographic strategies (e.g., SHELX) are recommended for resolving the compound’s solid-state structure?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer. Refine with SHELXL-2018/3 for anisotropic displacement parameters .

- Twinned Data Handling : Apply HKLF 5 format in SHELXL for non-merohedral twinning .

- Validation : Check R-factor convergence (<5%) and CIF files via PLATON .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.